2-(3-Chloropyridin-2-yl)propan-2-amine
Description
2-(3-Chloropyridin-2-yl)propan-2-amine is a substituted pyridine derivative featuring a propan-2-amine group attached to a 3-chloropyridin-2-yl moiety.
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(3-chloropyridin-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,10)7-6(9)4-3-5-11-7/h3-5H,10H2,1-2H3 |
InChI Key |
ZZFBLQKKXWVXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Position : The position of chlorine on the pyridine ring (e.g., 3-Cl vs. 6-Cl) significantly alters electronic distribution and steric interactions. For example, 3-Cl derivatives may exhibit stronger hydrogen bonding due to proximity to the amine group .
- Amine Type : Tertiary amines (propan-2-amine) generally exhibit lower solubility in water compared to primary or secondary amines, as seen in the trifluoromethyl analog .
- Functional Groups : Electron-withdrawing groups (e.g., CF3) increase lipophilicity and metabolic stability, whereas bulky substituents (e.g., cyclopropyl) may reduce receptor binding efficiency .
Q & A
Q. What are the standard synthetic routes for 2-(3-Chloropyridin-2-yl)propan-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted pyridine precursors and propan-2-amine derivatives. A two-step approach is common:
Halogenation : Introduce the chlorine substituent at the 3-position of pyridine via electrophilic aromatic substitution using Cl2 or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst (e.g., AlCl3).
Amination : React 3-chloropyridine with propan-2-amine under nucleophilic substitution (SNAr) conditions. Optimize temperature (80–120°C), solvent (DMF or THF), and base (K2CO3) to enhance yield .
- Validation : Monitor intermediates via TLC and characterize final products using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS).
Q. How can crystallographic characterization resolve the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
Crystallization : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to grow high-quality crystals.
Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.
Refinement : Use SHELXL (for small molecules) or OLEX2 (for workflow integration) to refine hydrogen bonding and Cl···Cl interactions .
- Critical Parameters : Check R-factor (<0.05) and data-to-parameter ratio (>10) to ensure reliability.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disordered hydrogen bonding networks?
- Methodological Answer : Discrepancies often arise from dynamic hydrogen bonds or solvent inclusion. Strategies include:
- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to model twin domains.
- Hydrogen Bond Validation : Compare experimental bond lengths (e.g., N–H···N = 2.8–3.0 Å) with literature values. For example, shows centrosymmetric dimers via N–H···N interactions (3.278 Å) .
- Complementary Techniques : Pair SCXRD with DFT calculations (e.g., Gaussian) to predict stable conformers .
Q. What methodologies elucidate the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer : SAR studies require:
Targeted Modifications : Synthesize analogs (e.g., replacing Cl with F or altering the amine group) to assess electronic/steric effects.
Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors/enzymes.
Computational Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., GPCRs or kinases) .
Q. How can synthetic impurities or by-products be identified and mitigated during scale-up?
- Methodological Answer : Impurities often stem from incomplete halogenation or amine oxidation. Mitigation steps:
- Analytical Monitoring : Use HPLC-MS to detect by-products (e.g., identifies a pyrazolidine by-product during synthesis) .
- Process Optimization : Implement flow chemistry (continuous reactors) to enhance mixing and reduce side reactions .
- Purification : Employ preparative HPLC or recrystallization (ethanol/water) to isolate the target compound.
Q. What computational approaches predict the physicochemical properties of this compound?
- Methodological Answer : Use quantum mechanics (QM) and molecular dynamics (MD):
- LogP Calculation : Employ ChemAxon or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration.
- pKa Prediction : SPARC or MarvinSuite models the basicity of the amine group (expected pKa ~9–10).
- Solubility : COSMO-RS predicts solubility in aqueous/organic solvents, guiding formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
